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Compound of Interest

Compound Name: 6-Ethyl-4-methoxy-2-pyranone

Cat. No.: B025070

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Ethyl-4-methoxy-2-pyranone (CAS No. 106950-13-4). Designed for researchers, scientists,
and professionals in drug development, this document details predicted and expected
spectroscopic data, outlines experimental protocols for obtaining such data, and presents a
generalized workflow for spectroscopic analysis.

While a comprehensive search of public databases did not yield experimental spectroscopic
data for 6-Ethyl-4-methoxy-2-pyranone, this guide presents predicted Nuclear Magnetic
Resonance (NMR) data and expected key signals for Infrared (IR) Spectroscopy and Mass
Spectrometry (MS) based on the compound's structure.

Chemical Structure and Properties

o |[UPAC Name: 6-Ethyl-4-methoxy-2H-pyran-2-one
e Molecular Formula: CsH1003[1][2]
e Molecular Weight: 154.16 g/mol [1][2]

o CAS Number: 106950-13-4[1]

Predicted and Expected Spectroscopic Data
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The following tables summarize the predicted *H and 3C NMR chemical shifts, and the
expected characteristic absorption bands in IR spectroscopy and key fragments in mass
spectrometry for 6-Ethyl-4-methoxy-2-pyranone.

ble 1: licted * : :

Chemical Shift e . .
Multiplicity Integration Assignment
(ppm)
~5.8-6.0 Doublet 1H H-5
~5.2-54 Singlet 1H H-3
~3.8-4.0 Singlet 3H -OCHs
~22-24 Quartet 2H -CH2CHs
~1.1-1.3 Triplet 3H -CH2CH3s

Note: This data is predicted and may vary from experimental results.

. i 13
Chemical Shift (ppm) Assighment
~164 - 166 C-2 (C=0)
~162 - 164 C-4 (-O-CHs)
~160 - 162 C-6 (-CH2CHs)
~98 - 100 C-5
~88 - 90 C-3
~55 - 57 -OCHs
~28 - 30 -CH2CHs
~11-13 -CH2CHs

Note: This data is predicted and may vary from experimental results.
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Table 3: Expected Infrared (IR) Absorption Bands

Functional Group

Wavenumber (cm~?) Intensity . .

Vibration

C=0 stretch (a,B-unsaturated
~1720 - 1740 Strong

lactone)
~1640 - 1660 Medium C=C stretch (pyranone ring)
~1560 - 1580 Medium C=C stretch (pyranone ring)

C-O-C stretch (asymmetric,
~1200 - 1250 Strong

enol ether)

) C-O-C stretch (symmetric, enol

~1000 - 1050 Medium

ether)
~2850 - 3000 Medium C-H stretch (aliphatic)

Table 4: Expected Mass Spectrometry (MS) Fragments

m/z Ratio Proposed Fragment lon

154 [M]* (Molecular ion)

125 [M - C2Hs]* (Loss of ethyl group)

111 [M - CHsCO]* (Loss of acetyl group)

83 [M - CzHs - COJ* (Loss of ethyl and carbonyl

groups)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic
molecule like 6-Ethyl-4-methoxy-2-pyranone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCIls, DMSO-de) in an NMR tube to a final volume of about 0.6
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mL.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o A larger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

o Arelaxation delay of 2-5 seconds is typically used.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat (for liquids or low-melting solids): Place a small drop of the sample directly onto the
diamond crystal of an ATR-FTIR spectrometer.

o KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).

o Record the spectrum of the sample.
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o The data is typically collected over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., methanol, acetonitrile).

 Instrumentation: A variety of mass spectrometers can be used, such as those with Electron
lonization (EI) or Electrospray lonization (ESI) sources.

o Data Acquisition:

o EI-MS: The sample is introduced into the ion source where it is bombarded with electrons,
causing ionization and fragmentation.

o ESI-MS: The sample solution is sprayed through a charged capillary, creating charged
droplets from which ions are desolvated and enter the mass analyzer.

o The mass-to-charge ratio (m/z) of the resulting ions is measured.

Workflow and Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
small organic molecule.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a small organic molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b025070?utm_src=pdf-body-img
https://www.benchchem.com/product/b025070?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. chemscene.com [chemscene.com]
e 2. 6-Ethyl-4-methoxy-2-pyranone , 97% , 106950-13-4 - CookeChem [cookechem.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Ethyl-4-methoxy-2-pyranone:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025070#spectroscopic-data-nmr-ir-ms-of-6-ethyl-4-
methoxy-2-pyranone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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